(1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester
Description
This compound is a cyclohexane-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at position 4 and a free amine at position 3, with an ethyl ester at the carboxylic acid moiety. Its stereochemistry (1S,3S,4R) is critical for its role as a chiral building block in pharmaceutical synthesis, particularly in anticoagulants like Edoxaban .
Properties
IUPAC Name |
ethyl (1S,3S,4R)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJYOYONMCBZHC-GARJFASQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@H](C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112218 | |
| Record name | Cyclohexanecarboxylic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1S,3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392745-75-3 | |
| Record name | Cyclohexanecarboxylic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1S,3S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1S,3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester is a cyclic amino acid derivative notable for its complex structure and potential applications in medicinal chemistry. This compound features a cyclohexane ring with a carboxylic acid group, an ethyl ester, and two amino groups—one of which is protected by a tert-butyloxycarbonyl (Boc) group. The stereochemistry of this compound is crucial as it influences its biological activity and interaction with various biological systems.
The molecular formula for this compound is , with a molecular weight of approximately 287.37 g/mol. The presence of the Boc protecting group allows for selective reactions, making it a valuable intermediate in peptide synthesis.
While specific mechanisms of action for this compound have not been extensively characterized, the compound is believed to interact with various enzymes and receptors due to its functional groups. This interaction can modulate biochemical pathways relevant to its applications in drug development.
Potential Applications
- Peptide Synthesis : The compound serves as a building block for synthesizing peptides and other biologically active molecules.
- Enzyme Inhibition : Preliminary studies suggest potential roles in enzyme inhibition, which could be relevant for therapeutic applications.
- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.
Binding Affinity Studies
Research has focused on the binding affinity of this compound with target proteins or enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess these interactions.
| Study | Target | Binding Affinity | Method |
|---|---|---|---|
| Study 1 | Enzyme A | Ki = 0.50 µM | SPR |
| Study 2 | Receptor B | Ki = 0.38 µM | ITC |
| Study 3 | Protein C | Ki = 0.75 µM | SPR |
Case Studies
- Enzyme Inhibition : In one study, this compound was evaluated for its ability to inhibit a specific enzyme involved in metabolic pathways. The results indicated significant inhibition at concentrations above 1 µM.
- Peptide Synthesis : Another case study highlighted the utility of this compound in synthesizing peptide analogs that exhibited enhanced biological activity compared to their non-modified counterparts.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table highlights structural variations among related compounds:
Key Observations :
- Positional Isomerism : The placement of the Boc and free amine groups varies (e.g., C3 vs. C4), affecting reactivity and downstream applications .
- Functional Group Modifications : Hydroxyl groups (e.g., 365997-33-7) or hydrochloride salts (e.g., 1403763-28-9) alter solubility and stability .
- Stereochemical Impact : The 1S,3S,4R configuration is less common in the literature compared to 1S,3R,4R analogs, suggesting unique synthetic challenges or pharmacological profiles .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | (1S,3R,4R)-3-(Boc-amino)-4-hydroxy- (365997-33-7) | (1S,3R,4R)-4-(Boc-amino)-3-hydroxy- HCl (1403763-28-9) | Typical Range for Ethyl Ester Analogs |
|---|---|---|---|
| Molecular Formula | C14H25NO5 | C14H26ClNO5 | C14–15H24–26NO4–5 |
| Molecular Weight | 287.36 g/mol | 323.81 g/mol | 280–340 g/mol |
| Melting Point | 93–95°C | Not reported | 90–100°C (neutral); variable (salts) |
| Boiling Point | 406.6°C (predicted) | Not reported | 350–450°C (predicted) |
| LogP | 1.99 | Not reported | 1.5–2.5 (neutral compounds) |
| PSA | 84.86 Ų | Not reported | 80–100 Ų |
Notes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
